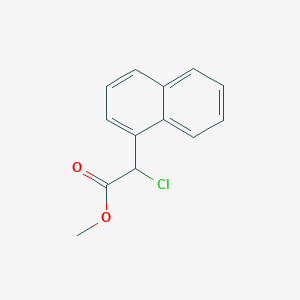

Methyl 2-chloro-2-(naphthalen-1-yl)acetate

描述

Contextualization of Alpha-Chloro Esters as Key Synthetic Intermediates

Alpha-chloro esters are a class of organic compounds characterized by the presence of a chlorine atom at the carbon atom adjacent to the ester carbonyl group. This structural feature renders them highly valuable as synthetic intermediates. The electrophilic nature of the α-carbon, enhanced by the adjacent electron-withdrawing ester group, makes it susceptible to nucleophilic attack, enabling a wide range of chemical transformations.

The utility of α-chloro esters in organic synthesis is well-documented, with applications in the construction of diverse molecular frameworks. They serve as precursors for the synthesis of α-amino esters, α-hydroxy esters, and other functionalized carboxylic acid derivatives through nucleophilic substitution reactions. Furthermore, α-chloro esters are employed in various carbon-carbon bond-forming reactions, including cross-coupling reactions, which are fundamental to the assembly of complex organic molecules. The development of asymmetric methods for the synthesis of α-chloro esters has further expanded their utility, providing access to chiral building blocks that are crucial in the synthesis of pharmaceuticals and other biologically active compounds. Recent advancements in this area include the use of chiral catalysts to achieve high levels of enantioselectivity in α-chlorination reactions. nih.govnih.gov

Significance of Naphthalene (B1677914) Derivatives in Contemporary Organic Synthesis and Materials Science

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are of significant importance in both organic synthesis and materials science. The extended π-system of the naphthalene ring imparts unique photophysical and electronic properties to its derivatives, making them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

In the realm of organic synthesis, the naphthalene moiety serves as a scaffold for the construction of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and dyes. The reactivity of the naphthalene ring allows for functionalization at various positions, leading to a diverse range of derivatives with distinct biological activities and material properties. For instance, derivatives of naphthaleneacetic acid are known for their plant growth-regulating properties. ontosight.aibloomtechz.commdpi.com The incorporation of a naphthalene group into a molecule can also influence its steric and electronic properties, which can be strategically exploited in catalyst design and the development of new synthetic methodologies.

Identification of Current Research Gaps and Opportunities for Methyl 2-chloro-2-(naphthalen-1-yl)acetate

A comprehensive review of the scientific literature reveals a notable research gap concerning the specific compound this compound. While the parent compound, methyl 2-(naphthalen-1-yl)acetate, and related naphthalene derivatives are known, detailed studies on the synthesis, reactivity, and potential applications of its α-chlorinated counterpart are scarce. This lack of specific data presents a significant opportunity for new research avenues.

The primary research gap is the absence of established and optimized synthetic protocols for the preparation of this compound. While general methods for the α-chlorination of esters exist, their applicability and efficiency for this specific substrate have not been reported. Investigating various chlorinating agents and reaction conditions, including asymmetric catalysis to produce enantiomerically enriched forms of the compound, would be a valuable contribution. nih.govnih.gov

Furthermore, the reactivity profile of this compound remains unexplored. As an α-chloro ester bearing a bulky and electronically distinct naphthalen-1-yl group, its behavior in nucleophilic substitution and cross-coupling reactions could exhibit unique selectivity and reactivity compared to simpler α-chloro-α-aryl esters. Elucidating these reaction pathways would open up possibilities for its use as a versatile building block in the synthesis of novel naphthalene-containing compounds.

Finally, the potential applications of this compound and its derivatives are yet to be investigated. Given the biological activity of many naphthalene derivatives and the utility of α-functionalized esters in medicinal chemistry, this compound could serve as a precursor to new therapeutic agents or functional materials. Screening for biological activity and exploring its use in the synthesis of novel materials with interesting photophysical or electronic properties are promising areas for future research. The table below outlines potential research directions for this underexplored compound.

| Research Area | Specific Objectives | Potential Impact |

| Synthesis | Development of efficient and stereoselective methods for the preparation of this compound. | Access to a novel and potentially valuable synthetic intermediate. |

| Reactivity | Investigation of its behavior in nucleophilic substitution, elimination, and cross-coupling reactions. | Expansion of the synthetic toolbox for the preparation of functionalized naphthalene derivatives. |

| Applications | Exploration of its potential as a precursor to biologically active molecules and functional materials. | Discovery of new compounds with therapeutic or material science applications. |

Structure

3D Structure

属性

IUPAC Name |

methyl 2-chloro-2-naphthalen-1-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-16-13(15)12(14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONDHNJWRATMAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC2=CC=CC=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250731-69-1 | |

| Record name | methyl 2-chloro-2-(naphthalen-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for Methyl 2 Chloro 2 Naphthalen 1 Yl Acetate

Methodologies for Direct Esterification and Alpha-Chloroacetylation of Naphthalene (B1677914) Precursors

The construction of the methyl 2-chloro-2-(naphthalen-1-yl)acetate framework can be approached through classical methods involving the functionalization of naphthalene precursors. A common strategy involves the esterification of a suitable carboxylic acid. For instance, chloroacetic acid can be esterified with methanol (B129727) in the presence of an acid catalyst. The resulting methyl chloroacetate (B1199739) can then be used in subsequent reactions.

A more direct approach to a related precursor involves the esterification of 1-naphthaleneacetic acid with methanol. This reaction is typically acid-catalyzed and proceeds under reflux conditions to yield methyl 2-(naphthalen-1-yl)acetate. The subsequent step, alpha-chloroacetylation, introduces the chlorine atom at the carbon adjacent to the carbonyl group. This transformation is typically achieved using a chlorinating agent such as N-chlorosuccinimide (NCS) under conditions that promote radical or ionic chlorination.

Alternatively, a Friedel-Crafts acylation of naphthalene with chloroacetyl chloride could theoretically install the chloro-acetyl group, which would then be followed by esterification. However, controlling the regioselectivity of the acylation on the naphthalene ring can be challenging. A more reliable multi-step sequence begins with a pre-functionalized naphthalene.

A standard laboratory-scale synthesis might follow these steps:

Esterification: 1-naphthaleneacetic acid is reacted with methanol under acidic conditions (e.g., sulfuric acid) to form methyl 2-(naphthalen-1-yl)acetate.

Alpha-Chlorination: The resulting ester is then subjected to chlorination at the alpha-position. This can be achieved by first generating the enolate of the ester using a suitable base (e.g., lithium diisopropylamide, LDA) at low temperatures, followed by quenching with an electrophilic chlorine source like N-chlorosuccinimide (NCS).

This sequence provides a reliable, albeit stepwise, route to the target racemic compound, setting the stage for more advanced asymmetric methodologies.

Enantioselective Synthesis of Chiral Alpha-Chloro Esters Bearing Naphthalene Moieties

The presence of a stereocenter at the α-carbon makes the enantioselective synthesis of this compound a critical objective for applications requiring stereochemically pure compounds.

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. organic-chemistry.org Chiral amines and other small organic molecules can catalyze the asymmetric α-chlorination of esters and related compounds with high enantioselectivity. The general strategy involves the reaction of a nucleophilic enolate equivalent, generated in situ, with an electrophilic chlorine source in a chiral environment provided by the catalyst.

One prominent approach is the asymmetric chlorinative dearomatization of naphthols, catalyzed by cinchona alkaloid derivatives such as (DHQD)₂PHAL. nih.govrsc.org While this reaction dearomatizes the ring, it establishes the fundamental principle of creating a chlorine-containing stereocenter on a naphthalene framework with high enantiocontrol. nih.govrsc.org For the target molecule, the reaction would involve the asymmetric chlorination of a precursor like methyl 2-(naphthalen-1-yl)acetate.

The mechanism often involves the formation of a chiral enamine or a hydrogen-bonded complex between the catalyst, the substrate, and the chlorinating agent. organic-chemistry.orgnih.gov Chiral squaramide catalysts, for example, can activate both silyl (B83357) ketene (B1206846) acetals (enolate precursors) and N-chlorosuccinimide (NCS) through non-covalent interactions, facilitating a highly enantioselective chlorination to form tertiary α-chloro esters. nih.gov

Table 1: Organocatalytic Asymmetric Chlorination of Naphthol Derivatives

| Catalyst | Chlorinating Agent | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| (DHQD)₂PHAL | DCDMH | Toluene | 94 | 52 |

| (DHQD)₂PHAL | DCDMH | CCl₄ | — | 54 |

| (DHQ)₂PHAL | DCDMH | Toluene | 91 | 48 |

Data adapted from studies on the chlorinative dearomatization of naphthol esters, demonstrating the feasibility of the approach. nih.gov DCDMH = 1,3-dichloro-5,5-dimethylhydantoin.

While organocatalysis is well-established for this transformation, metal-catalyzed approaches offer an alternative strategy. Chiral transition metal complexes, particularly those of palladium, copper, and rhodium, are widely used in asymmetric synthesis. nih.govdntb.gov.ua The development of a metal-catalyzed enantioselective α-chlorination of an ester like methyl 2-(naphthalen-1-yl)acetate would likely involve the formation of a chiral metal enolate.

This chiral enolate would then react with an electrophilic chlorine source. The facial selectivity of the chlorination would be dictated by the chiral ligands coordinated to the metal center. Although direct examples of metal-catalyzed asymmetric α-chlorination of naphthalene-derived esters are less common than organocatalytic methods, related transformations provide a strong proof of principle. For instance, copper-catalyzed enantioselective synthesis of α-quaternary ketones and α-ketoesters has been achieved through acyl substitution with in situ-formed chiral allylic nucleophiles, demonstrating the utility of chiral copper complexes in controlling stereochemistry at the α-position. nih.gov Similarly, palladium-catalyzed asymmetric C–N cross-coupling reactions have been used to construct C-N axially chiral scaffolds involving naphthalene precursors, highlighting the ability of metal catalysts to control stereochemistry in complex aromatic systems. nih.gov

Photoredox-Catalyzed Chloro-Alkoxycarbonylation Pathways for Naphthalene Systems

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. researchgate.netbeilstein-journals.org A photoredox-catalyzed chloro-alkoxycarbonylation could potentially offer a convergent and atom-economical route to this compound from simpler naphthalene precursors.

This strategy would involve the simultaneous introduction of both the chloro and the methoxycarbonyl groups. A hypothetical pathway might involve the photoredox-generated radical addition to a naphthalene derivative. For instance, a radical generated from a precursor like methyl 2-chloro-2-oxoacetate could add to naphthalene, followed by subsequent reaction steps. More advanced methods could involve a multi-component reaction. An intermolecular hydroalkylative dearomatization of naphthalenes using α-amino acids has been achieved via visible-light photoredox catalysis, demonstrating the feasibility of functionalizing the naphthalene core through radical pathways. nih.govresearchgate.net

The mechanism of a photoredox-catalyzed reaction begins with the absorption of visible light by a photocatalyst (PC), such as a ruthenium or iridium complex, or an organic dye. researchgate.netbeilstein-journals.org Upon excitation, the photocatalyst can engage in a single-electron transfer (SET) event with a substrate molecule.

In a plausible chloro-alkoxycarbonylation pathway, the excited photocatalyst [PC]* could oxidize a naphthalene precursor to form a naphthalene radical cation. Alternatively, it could reduce a chlorine source or an alkoxycarbonyl precursor to generate a chlorine radical or an alkoxycarbonyl radical. These highly reactive radical intermediates can then engage in bond-forming reactions. beilstein-journals.orgacs.org For example, a naphthalene radical could be trapped by a chlorine atom source and an alkoxycarbonyl radical source in a cascade process. Mechanistic studies are crucial to elucidate the precise sequence of events, identify key intermediates, and optimize reaction conditions. researchgate.netdntb.gov.ua

Photoredox catalysis is generally tolerant of a wide range of functional groups due to its mild reaction conditions. However, its effectiveness can be influenced by steric factors. For sterically hindered substrates, such as substituted naphthalenes, the approach of the radical species to the aromatic ring or the subsequent bond-forming steps might be impeded.

The efficiency of the initial SET event can be affected by the steric environment around the reactive site, which may influence the orbital overlap required for electron transfer. Furthermore, subsequent radical addition or coupling steps can be highly sensitive to steric hindrance. If the naphthalene precursor bears bulky substituents near the intended site of functionalization, the reaction rates may decrease, or alternative, less hindered reaction pathways may become dominant. Therefore, while photoredox catalysis offers a powerful and modern approach, its application to sterically demanding substrates requires careful consideration and optimization of the catalyst system, solvent, and reaction parameters to overcome potential steric limitations. columbia.edu

Green Chemistry Principles in the Development of Sustainable Synthetic Routes

The synthesis of specialized chemical compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This involves developing sustainable synthetic pathways that are safer, more efficient, and minimize waste generation. Key areas of focus include the use of environmentally friendly solvents, maximizing the incorporation of reactant atoms into the final product (atom economy), and exploring novel energy inputs like mechanochemistry.

Traditional organic syntheses, including the α-halogenation of esters, often rely on volatile organic compounds (VOCs) such as chlorinated hydrocarbons (e.g., dichloromethane) or ethers (e.g., diethyl ether). While effective for dissolving reactants and facilitating reactions, these solvents pose significant environmental and health risks due to their toxicity, flammability, and contribution to air pollution. acs.orgnih.gov Green chemistry promotes the substitution of these hazardous solvents with safer, more sustainable alternatives or, ideally, the elimination of solvents altogether. mdpi.com

Environmentally Benign Solvents: A range of "green" solvents are available as alternatives. Water is highly attractive due to its non-toxicity and abundance, though its application can be limited by the poor solubility of nonpolar organic reactants. wikipedia.org Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer another alternative. scCO₂ is non-toxic, non-flammable, and its solvating power can be tuned by adjusting temperature and pressure, simplifying product separation. acs.org Other promising green solvents include those derived from renewable biomass, such as 2-methyltetrahydrofuran (B130290) (derived from lignocellulosic waste) and various fatty acid methyl esters (FAMEs), which can serve as replacements for conventional petrochemical solvents. wikipedia.orgmdpi.com

The selection of a solvent for the synthesis of this compound would involve considering the solubility of the starting material, Methyl 2-(naphthalen-1-yl)acetate, and the halogenating agent, as well as compatibility with the reaction conditions. While specific studies on this exact synthesis using green solvents are not prevalent, the principles can be applied from research on similar α-halogenations.

Solvent-Free Systems: Solvent-free synthesis represents an ideal green chemistry scenario, as it completely eliminates solvent-related waste, hazards, and purification costs. mdpi.com These reactions are typically conducted by grinding solid reactants together, sometimes with a liquid reactant acting as the solvent, or by heating a mixture of reactants without any solvent. Such approaches not only reduce environmental impact but can also lead to shorter reaction times and improved yields.

Table 1: Comparison of Conventional vs. Environmentally Benign Solvents This interactive table compares key properties of traditional solvents with greener alternatives relevant to organic synthesis.

| Solvent | Type | Boiling Point (°C) | Key Hazards | Environmental Notes |

|---|---|---|---|---|

| Dichloromethane | Conventional | 39.6 | Suspected carcinogen, toxic | Volatile Organic Compound (VOC) |

| Toluene | Conventional | 110.6 | Flammable, toxic | Volatile Organic Compound (VOC) |

| Water | Benign | 100.0 | Non-toxic | Renewable, non-polluting |

| Supercritical CO₂ | Benign | 31.1 (critical temp) | Asphyxiant in high conc. | Recyclable, non-toxic |

| 2-Methyl-THF | Benign | 80.0 | Flammable | Bio-derived, less toxic than THF |

| Ethyl Acetate (B1210297) | Benign | 77.1 | Flammable, irritant | Bio-derived potential, biodegradable |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently less wasteful, as fewer atoms are converted into unwanted byproducts.

A common method for preparing α-halo esters is through the direct halogenation of the corresponding ester using a halogenating agent. wikipedia.org For the target molecule, this would involve the reaction of Methyl 2-(naphthalen-1-yl)acetate with chlorine (Cl₂).

Reaction 1: Direct Chlorination (Substitution) C₁₀H₇CH₂COOCH₃ + Cl₂ → C₁₀H₇CHClCOOCH₃ + HCl

This is a substitution reaction where one hydrogen atom is replaced by a chlorine atom. The hydrogen atom is lost as hydrogen chloride (HCl), which constitutes waste. The theoretical atom economy for this process can be calculated as follows:

Formula Weight of Product (C₁₃H₁₁ClO₂): 234.68 g/mol

Formula Weight of Reactants (C₁₃H₁₂O₂ + Cl₂): 200.24 g/mol + 70.90 g/mol = 271.14 g/mol

% Atom Economy = (FW of Product / FW of all Reactants) x 100 = (234.68 / 271.14) x 100 ≈ 86.6%

To improve atom economy, synthetic strategies should prioritize addition reactions over substitution reactions, as addition reactions have the potential for 100% atom economy by incorporating all reactant atoms into the final product. A hypothetical, more atom-economical approach could involve the addition of a chlorine-containing species and a methoxycarbonyl group across a double bond on a naphthalene precursor. While more complex, such a strategy would align better with green chemistry principles. Research into photoredox-catalyzed chloro-alkoxycarbonylation of vinyl boronic esters highlights a modern approach to creating α-chloroboronic esters with high atom economy, demonstrating a potential direction for developing more efficient syntheses for α-chloro carboxylic esters. nih.gov

Table 2: Atom Economy Analysis of a Synthetic Route This interactive table provides a theoretical atom economy calculation for a common synthetic pathway to the target compound class.

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Substitution | Methyl 2-(naphthalen-1-yl)acetate + Chlorine | This compound | Hydrogen Chloride (HCl) | 86.6% |

| Addition (Ideal) | Hypothetical Precursor + Reagent(s) | This compound | None | 100% |

Mechanochemical Approaches for Alpha-Halogenated Ester Formation with Aryl Substituents

Mechanochemistry utilizes mechanical energy, typically through grinding or ball milling, to induce chemical reactions. colab.ws This technique is a cornerstone of green chemistry because it often proceeds in the absence of bulk solvents (neat grinding) or with only minimal amounts of liquid (liquid-assisted grinding, LAG), drastically reducing solvent waste. beilstein-journals.org

Mechanochemical methods have been successfully applied to the synthesis of various halogenated compounds. A notable example is the external catalyst-free, multicomponent coupling of aryl diazonium salts, alkenes, and simple metal halides using a ball milling technique to produce α-halo alkylboronic esters. nih.govresearchgate.net This process is advantageous as it avoids the need for expensive catalysts and large volumes of toxic solvents often required in conventional solution-phase synthesis. nih.gov The reaction proceeds under mild conditions with short reaction times, making the methodology sustainable and cost-effective. researchgate.net

While research specifically detailing the mechanochemical synthesis of this compound is limited, the principles demonstrated in related transformations are highly applicable. The formation of an α-chloro center on a molecule with an aryl substituent via mechanochemistry is feasible. The process would likely involve milling the starting ester, Methyl 2-(naphthalen-1-yl)acetate, with a solid chlorinating agent, such as N-chlorosuccinimide (NCS). The mechanical forces would facilitate the intimate mixing of reactants and provide the energy needed to overcome the activation barrier for the reaction, potentially without any solvent.

Table 3: Features of Mechanochemical Synthesis for Halogenation This interactive table summarizes the key advantages and conditions reported for mechanochemical halogenation reactions relevant to aryl-substituted compounds.

| Feature | Description | Reference |

|---|---|---|

| Energy Input | Mechanical force via ball milling or grinding | colab.ws |

| Solvent Use | Typically solvent-free (neat) or liquid-assisted grinding (LAG) | researchgate.net |

| Catalysts | Can often proceed without external catalysts | nih.gov |

| Reaction Time | Generally shorter than solution-phase counterparts | researchgate.net |

| Advantages | Reduced waste, enhanced safety, cost-effective, sustainable | colab.wsnih.gov |

| Applicability | Synthesis of α-halo alkylboronic esters with aryl groups demonstrated | nih.govresearchgate.net |

Mechanistic Investigations into the Reactivity of Methyl 2 Chloro 2 Naphthalen 1 Yl Acetate

Nucleophilic Substitution Reactions at the Alpha-Chloro Center

The carbon-chlorine bond at the alpha-position to the ester carbonyl group is activated towards nucleophilic attack. This activation arises from the electron-withdrawing nature of both the adjacent ester group and the naphthalen-1-yl moiety, which stabilizes the transition state of the substitution reaction. The primary mechanism for nucleophilic substitution at this center is expected to be bimolecular (SN2), although unimolecular (SN1) pathways could be competitive under specific conditions that favor carbocation formation.

Reactivity with Diverse Nucleophiles (e.g., Nitrogen, Oxygen, Carbon, Sulfur)

Methyl 2-chloro-2-(naphthalen-1-yl)acetate is anticipated to react with a wide array of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds at the alpha-position. The reactivity profile with various nucleophiles is a critical aspect of its synthetic utility.

Nitrogen Nucleophiles: Amines, both primary and secondary, are expected to react readily with this compound to yield the corresponding α-amino esters. The reaction likely proceeds via a standard SN2 mechanism. The use of hindered amines might lead to a decrease in reaction rate due to steric hindrance.

Oxygen Nucleophiles: Alkoxides and phenoxides are effective nucleophiles for the displacement of the chloride. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would likely yield the corresponding α-methoxy ester. Hydroxide (B78521) ions can also act as nucleophiles, leading to the formation of the α-hydroxy ester, although competing hydrolysis of the methyl ester group is a potential side reaction under basic conditions.

Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or organometallic reagents (e.g., Grignard reagents or organocuprates), are expected to undergo substitution to form new carbon-carbon bonds. These reactions are synthetically valuable for the elaboration of the carbon skeleton.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and are predicted to react efficiently with this compound to form the corresponding α-thioether esters. The high nucleophilicity of sulfur compounds suggests that these reactions would be facile.

The following interactive table summarizes the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Expected Product |

| Nitrogen | Ammonia (NH₃) | Methyl 2-amino-2-(naphthalen-1-yl)acetate |

| Nitrogen | Diethylamine ((CH₃CH₂)₂NH) | Methyl 2-(diethylamino)-2-(naphthalen-1-yl)acetate |

| Oxygen | Sodium Methoxide (NaOCH₃) | Methyl 2-methoxy-2-(naphthalen-1-yl)acetate |

| Oxygen | Sodium Phenoxide (NaOPh) | Methyl 2-phenoxy-2-(naphthalen-1-yl)acetate |

| Carbon | Diethyl malonate anion | Diethyl 2-(1-(methoxycarbonyl)-1-(naphthalen-1-yl)methyl)malonate |

| Sulfur | Sodium thiophenoxide (NaSPh) | Methyl 2-(phenylthio)-2-(naphthalen-1-yl)acetate |

Stereochemical Outcomes of Nucleophilic Displacements

Given that the alpha-carbon is a stereocenter, the stereochemical outcome of nucleophilic substitution reactions is of paramount importance. For a classic SN2 mechanism, inversion of configuration at the chiral center is expected. This is a consequence of the backside attack of the nucleophile on the carbon-chlorine bond.

Conversely, if the reaction proceeds through an SN1 mechanism, which would involve the formation of a planar carbocation intermediate, racemization of the product would be anticipated. The large, resonance-stabilizing naphthalene (B1677914) ring could potentially favor carbocation formation under certain conditions (e.g., in polar, protic solvents with weakly basic nucleophiles). However, for most strong nucleophiles, the SN2 pathway is the more probable route.

Stereochemical Aspects of Transformations Involving the Chiral Alpha-Carbon

The stereochemistry of reactions involving the chiral alpha-carbon of this compound is a key determinant of its utility in asymmetric synthesis.

Retention and Inversion of Configuration in Stereospecific Reactions

As previously mentioned, nucleophilic substitution reactions proceeding via an SN2 mechanism are expected to result in a complete inversion of the stereochemical configuration. For example, if the starting material is the (R)-enantiomer of this compound, the SN2 reaction with a nucleophile will yield the (S)-enantiomer of the product.

Retention of configuration is less common in direct nucleophilic substitutions at a saturated carbon center but can be achieved through double inversion sequences or participation of neighboring groups.

The following table illustrates the expected stereochemical outcome for SN2 reactions.

| Starting Material Configuration | Nucleophile | Reaction Mechanism | Product Configuration |

| (R)-Methyl 2-chloro-2-(naphthalen-1-yl)acetate | Azide (N₃⁻) | SN2 | (S)-Methyl 2-azido-2-(naphthalen-1-yl)acetate |

| (S)-Methyl 2-chloro-2-(naphthalen-1-yl)acetate | Cyanide (CN⁻) | SN2 | (R)-Methyl 2-cyano-2-(naphthalen-1-yl)acetate |

Dynamic Kinetic Resolution and Asymmetric Induction in Reactions

The presence of a chiral center that is also activated for substitution allows for the possibility of dynamic kinetic resolution (DKR). In a DKR process, a racemic mixture of this compound can be converted into a single enantiomer of the product. This requires a chiral catalyst that can selectively react with one enantiomer of the substrate while the other enantiomer rapidly racemizes under the reaction conditions. The racemization of the starting material can be facilitated by the presence of the ester and naphthalene groups, which can stabilize a transient enolate or carbocation intermediate.

Asymmetric induction can also be achieved in reactions of this compound by employing chiral reagents or catalysts. For instance, the use of a chiral nucleophile could lead to a diastereoselective reaction, favoring the formation of one diastereomer over the other.

Electrophilic Aromatic Substitution on the Naphthalene Ring System

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution. The substituent at the 1-position, -CH(Cl)COOCH₃, is an electron-withdrawing and sterically bulky group. In general, electrophilic substitution on naphthalene preferentially occurs at the more reactive alpha-positions (1, 4, 5, and 8) over the beta-positions (2, 3, 6, and 7).

The directing effect of the existing substituent will influence the regioselectivity of the substitution. Due to the deactivating nature of the chloro-ester-methyl group, the unsubstituted ring is expected to be more reactive towards electrophiles. Therefore, electrophilic attack is most likely to occur at the C5 and C8 positions of the naphthalene ring. Steric hindrance from the peri-hydrogen at the 8-position might favor substitution at the C5 position. However, under certain conditions, substitution on the substituted ring, particularly at the C4 position, cannot be entirely ruled out.

The following table summarizes the predicted major products of common electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Methyl 2-chloro-2-(5-nitro-naphthalen-1-yl)acetate and Methyl 2-chloro-2-(8-nitro-naphthalen-1-yl)acetate |

| Bromination | Br₂, FeBr₃ | Methyl 2-bromo-2-(5-bromo-naphthalen-1-yl)acetate and Methyl 2-bromo-2-(8-bromo-naphthalen-1-yl)acetate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl 2-chloro-2-(5-acetyl-naphthalen-1-yl)acetate and Methyl 2-chloro-2-(8-acetyl-naphthalen-1-yl)acetate |

Regioselectivity and Electronic Effects of Functional Groups on Naphthalene

Naphthalene, a bicyclic aromatic hydrocarbon, exhibits distinct regioselectivity in electrophilic aromatic substitution reactions. The molecule has two types of unsubstituted carbon atoms: the α-positions (1, 4, 5, and 8) and the β-positions (2, 3, 6, and 7). Electrophilic attack is kinetically favored at the α-position. This preference is attributed to the greater resonance stabilization of the carbocation intermediate, known as a Wheland intermediate or arenium ion, formed during the reaction.

When an electrophile attacks the α-position, the resulting positive charge can be delocalized over the naphthalene ring system through a series of resonance structures. Crucially, two of these resonance structures preserve the aromaticity of the adjacent benzene (B151609) ring. In contrast, attack at the β-position results in a carbocation intermediate where only one resonance structure maintains a complete benzene ring. The intermediate leading to α-substitution is therefore more stable, which lowers the activation energy for its formation and makes it the preferred kinetic product.

However, in certain reversible reactions, such as sulfonation, the regioselectivity can be temperature-dependent. At lower temperatures, the kinetically favored α-product predominates. At higher temperatures, the thermodynamically more stable β-product is formed. The β-isomer is sterically less hindered, which contributes to its greater thermodynamic stability.

The presence of a substituent on the naphthalene ring further influences the regioselectivity of subsequent electrophilic attacks. The directing effect of the substituent depends on its electronic nature (electron-donating or electron-withdrawing) and its position on the ring. Electron-donating groups activate the ring towards electrophilic substitution and generally direct incoming electrophiles to the ortho and para positions relative to the substituent. Conversely, electron-withdrawing groups deactivate the ring and direct incoming electrophiles to the meta position.

Influence of the Chloroacetate (B1199739) Group on Aromatic Reactivity

The chloroacetate group, -CH(Cl)COOCH₃, attached to the 1-position of the naphthalene ring in this compound, significantly influences the reactivity of the aromatic system. This influence is a composite of the inductive and resonance effects of the substituent.

The chloroacetate group is primarily an electron-withdrawing group. This is due to the inductive effect (-I) of the electronegative chlorine atom and the carbonyl oxygen of the ester functionality. Both of these pull electron density away from the naphthalene ring through the sigma bond framework. The ester group also exerts a deactivating resonance effect (-M) by delocalizing the π-electrons of the aromatic ring onto the carbonyl oxygen.

This net electron withdrawal deactivates the naphthalene ring towards electrophilic aromatic substitution, making it less reactive than unsubstituted naphthalene. The deactivating nature of the chloroacetate group will direct incoming electrophiles to positions that are least destabilized. For a substituent at the 1-position, electrophilic attack is generally directed to the 5- and 8-positions of the other ring.

| Substituent | σ_meta | σ_para |

|---|---|---|

| -CH₃ | -0.07 | -0.17 |

| -CH₂Cl | 0.14 | 0.18 |

| -COOCH₃ | 0.37 | 0.45 |

| -Cl | 0.37 | 0.23 |

The positive σ values for -CH₂Cl and -COOCH₃ indicate their electron-withdrawing nature. The combined effect of these functionalities in the -CH(Cl)COOCH₃ group would lead to a significant deactivation of the naphthalene ring.

Radical Pathways and Single Electron Transfer (SET) Mechanisms in Transformations

Beyond ionic reactions, this compound can potentially undergo transformations via radical pathways, often initiated by single electron transfer (SET). The α-chloro ester moiety at a benzylic-like position is susceptible to homolytic cleavage of the carbon-chlorine bond.

SET to the molecule can induce the formation of a radical anion, which may then fragment to release a chloride ion and generate a naphthalen-1-yl(methoxycarbonyl)methyl radical. This SET process can be initiated by various means, including photochemical excitation or reaction with reducing agents such as certain metals or low-valent transition metal complexes.

The general mechanism for radical formation via SET is as follows:

Initiation (SET): An electron donor (e.g., a photocatalyst or a metal) transfers a single electron to the this compound molecule.

Naphthyl-CH(Cl)COOCH₃ + e⁻ → [Naphthyl-CH(Cl)COOCH₃]•⁻

Fragmentation: The resulting radical anion undergoes rapid dissociation to form a carbon-centered radical and a chloride anion.

[Naphthyl-CH(Cl)COOCH₃]•⁻ → Naphthyl-ĊHCOOCH₃ + Cl⁻

Once formed, this stabilized radical can participate in a variety of subsequent reactions, including:

Hydrogen atom abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of Methyl 2-(naphthalen-1-yl)acetate.

Dimerization: Two radicals can combine to form a dimer.

Addition to unsaturated systems: The radical can add to alkenes or alkynes, initiating polymerization or forming new carbon-carbon bonds.

The stability of the naphthalen-1-yl(methoxycarbonyl)methyl radical is enhanced by resonance delocalization of the unpaired electron over the naphthalene ring and the carbonyl group of the ester. This stabilization makes its formation more favorable compared to radicals lacking such delocalization.

Hydrolytic Stability and Ester Cleavage Mechanisms under Varying Conditions

The ester functionality in this compound is susceptible to hydrolysis, leading to the cleavage of the ester bond to form 2-chloro-2-(naphthalen-1-yl)acetic acid and methanol. The rate and mechanism of this hydrolysis are highly dependent on the pH of the medium.

Under acidic conditions, the hydrolysis of esters proceeds via a reversible nucleophilic acyl substitution, typically following the A_AC_2 mechanism. This mechanism involves the following steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic attack by water: A water molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group.

Elimination of methanol: The protonated methoxy group departs as a neutral methanol molecule, and the carbonyl double bond is reformed.

Deprotonation: The protonated carbonyl oxygen of the carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst.

Studies on the acid-catalyzed hydrolysis of chloro-substituted alkyl acetates have shown that monochloroesters generally follow the A_AC_2 mechanism. The kinetics of this reaction are typically first-order with respect to both the ester and the acid catalyst. The rate of hydrolysis is influenced by steric and electronic factors. The electron-withdrawing chloro and naphthyl groups can influence the rate by affecting the electrophilicity of the carbonyl carbon and the stability of the intermediates.

The table below presents hypothetical relative rate constants for the acid-catalyzed hydrolysis of various esters to illustrate the influence of substituents.

| Ester | Relative Rate Constant (k_rel) |

|---|---|

| Methyl acetate (B1210297) | 1.00 |

| Methyl chloroacetate | 0.65 |

| Methyl phenylacetate | 0.85 |

| Methyl 2-chloro-2-phenylacetate | 0.50 |

In the presence of a base, such as hydroxide, esters undergo saponification, an irreversible hydrolysis reaction. The mechanism is a nucleophilic acyl substitution (B_AC_2) involving:

Nucleophilic attack of hydroxide: The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.

Elimination of the alkoxide: The tetrahedral intermediate collapses, eliminating the methoxide ion as the leaving group and forming the carboxylic acid.

The rate of saponification is first-order in both the ester and the base. The presence of the electron-withdrawing chloro and naphthyl groups is expected to increase the rate of saponification by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Under basic conditions, if an alcohol other than methanol is present in the reaction mixture, transesterification can occur. This is a process where the methoxy group of the ester is exchanged with the alkoxy group of the other alcohol. The mechanism is analogous to saponification, with an alkoxide ion acting as the nucleophile instead of hydroxide.

The transesterification reaction is generally reversible, and the position of the equilibrium is determined by the relative concentrations and stabilities of the reactants and products. Using a large excess of the new alcohol can drive the equilibrium towards the formation of the new ester.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Chloro 2 Naphthalen 1 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Methyl 2-chloro-2-(naphthalen-1-yl)acetate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the molecular structure and connectivity.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum is expected to show distinct signals for the naphthalenyl protons, the methine proton, and the methyl protons. The ¹³C NMR spectrum would complement this by showing signals for the 13 unique carbon atoms in the molecule.

Proton (¹H) NMR: The seven protons of the naphthalene (B1677914) ring are expected to resonate in the aromatic region (δ 7.4-8.2 ppm). Due to the anisotropic effect of the substituent at the C1 position, the H8 proton (peri-position) is anticipated to be the most deshielded and appear furthest downfield. The methine proton (-CH(Cl)-) is attached to a carbon bearing two electron-withdrawing groups (chlorine and the ester carbonyl) and the naphthalene ring, leading to a significant downfield shift, likely in the range of δ 6.0-6.5 ppm. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically around δ 3.8 ppm.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would display signals for ten aromatic carbons, one carbonyl carbon, one methine carbon, and one methoxy (B1213986) carbon. The ester carbonyl carbon (C=O) is expected to have the largest chemical shift, typically in the range of δ 168-172 ppm. libretexts.orgpressbooks.pub The ten carbons of the naphthalenyl group would appear between δ 120-135 ppm. The carbon atom directly attached to the substituent (C1) and the bridgehead carbons (C4a, C8a) would have distinct chemical shifts from the other CH carbons. The methine carbon (-CH(Cl)-) is expected to be significantly deshielded by the attached chlorine atom, with a predicted chemical shift in the δ 60-70 ppm range. libretexts.org The methoxy carbon (-OCH₃) would resonate in the typical range of δ 52-55 ppm. pressbooks.pub

Predicted ¹H and ¹³C NMR Chemical Shifts

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides initial assignments, 2D NMR techniques are essential for confirming the complex structure of the naphthalenyl moiety and the connectivity of the side chain. tandfonline.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would be instrumental in tracing the connectivity of the adjacent protons on the naphthalene ring, for example, showing correlations between H5, H6, H7, and H8, as well as between H2, H3, and H4.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the predicted proton signals to their corresponding carbon signals, such as the methine proton at ~6.25 ppm to the methine carbon at ~65.0 ppm and the methyl protons at ~3.85 ppm to the methoxy carbon at ~53.5 ppm.

The methine proton (-CH(Cl)-) correlating to the carbonyl carbon (C=O), the C1 carbon of the naphthalene ring, and potentially the C2 and C8a carbons.

The methyl protons (-OCH₃) showing a strong correlation to the carbonyl carbon.

The H2 and H8 protons of the naphthalene ring correlating to the C1 carbon, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be useful for conformational analysis, potentially showing a correlation between the methine proton and the peri-proton (H8) on the naphthalene ring, which would indicate their spatial closeness.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of key functional groups.

The IR spectrum of this compound would be dominated by a very strong absorption band for the ester carbonyl (C=O) stretch. Because the carbonyl group is conjugated with the aromatic naphthalene system, this band is expected at a slightly lower wavenumber than a typical saturated aliphatic ester, likely in the 1715-1730 cm⁻¹ range. spectroscopyonline.comorgchemboulder.com The C-O stretching vibrations of the ester group would produce two strong bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com

Other expected absorptions include the C-Cl stretch, which typically appears in the fingerprint region between 800 and 600 cm⁻¹, and may be difficult to assign definitively without comparative spectra. e3s-conferences.org The naphthalene ring would give rise to several characteristic bands: weak C-H stretching absorptions just above 3000 cm⁻¹, medium to weak C=C stretching (skeletal) vibrations in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending bands below 900 cm⁻¹, which are characteristic of the substitution pattern. libretexts.orgresearchgate.net

The Raman spectrum would also show these vibrational modes, but with different relative intensities. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum, providing a complementary fingerprint of the naphthalenyl system. acs.org

Predicted Vibrational Frequencies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₃H₁₁ClO₂), the calculated monoisotopic mass of the molecular ion [M]⁺ is 234.04475 u. An HRMS measurement yielding a mass very close to this value would confirm the molecular formula. Furthermore, the presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. udel.edu

Electron ionization (EI) would likely lead to extensive fragmentation, providing valuable structural information. The fragmentation pathway can be predicted based on the stability of the resulting ions and neutral losses. wikipedia.org

Key expected fragmentation pathways include:

Loss of the methoxycarbonyl radical: α-cleavage leading to the loss of ·COOCH₃ (59 u) to form a resonance-stabilized chloro(naphthalen-1-yl)methyl cation at m/z 175/177.

Loss of a chlorine radical: Cleavage of the C-Cl bond to lose ·Cl (35/37 u), resulting in a stable benzylic/ester-stabilized carbocation at m/z 199.

Loss of the methoxy radical: α-cleavage with loss of ·OCH₃ (31 u) to form an acylium ion at m/z 203/205.

Cleavage of the benzylic C-C bond: Fragmentation can lead to the formation of the naphthalen-1-ylmethyl cation (C₁₁H₉⁺) at m/z 141.

Fragmentation of the naphthalene ring: Further fragmentation of the naphthalene-containing ions could occur through the characteristic loss of acetylene (B1199291) (C₂H₂), a common pathway for polycyclic aromatic hydrocarbons. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A single-crystal X-ray diffraction study would provide the definitive solid-state structure of this compound, revealing precise bond lengths, bond angles, and torsion angles. As of now, no public crystal structure data is available for this specific compound. However, based on known structures of 1-substituted naphthalene derivatives, certain structural features can be anticipated. mdpi.comacs.orgmdpi.com

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

An X-ray crystallographic analysis would provide precise measurements of the molecular geometry. royalsocietypublishing.org

Bond Lengths: The C-C bond lengths within the naphthalene ring would be expected to show slight deviations from those in unsubstituted naphthalene, with typical values ranging from 1.36 to 1.42 Å. researchgate.net The C1-Cα bond would be a typical C(sp²)-C(sp³) single bond (~1.51 Å). The Cα-Cl bond length would be expected around 1.78 Å, and the C=O and C-O bonds of the ester would be approximately 1.21 Å and 1.34 Å, respectively.

Bond Angles: The most significant deviation from ideal geometry is expected around the C1 position due to steric hindrance between the substituent and the hydrogen atom at the C8 position (a peri-interaction). This steric repulsion would likely cause an in-plane widening of the C2-C1-C8a angle and an out-of-plane displacement of the C1-Cα bond from the mean plane of the naphthalene ring. acs.org

Torsion Angles: The torsion angles would define the conformation of the flexible side chain. The C2-C1-Cα-O(carbonyl) and C2-C1-Cα-Cl torsion angles would be of particular interest, as they would describe the orientation of the chloroacetate (B1199739) group relative to the plane of the naphthalene ring. This conformation is determined by a balance of steric and electronic effects. In the solid state, intermolecular packing forces such as π-stacking between naphthalene rings could also influence the observed conformation.

Table of Mentioned Compounds

Characterization of Hydrogen Bonding and π-Stacking Interactions

The supramolecular architecture of this compound in the solid state and in solution is significantly influenced by a network of weak hydrogen bonds and π-stacking interactions. While lacking conventional strong hydrogen bond donors, the molecule can participate in weak C-H···O and C-H···Cl hydrogen bonds. The naphthalene ring, being an electron-rich π-system, is predisposed to engage in π-stacking interactions, which play a crucial role in the crystal packing and conformational preferences of the molecule.

In the crystalline lattice, the carbonyl oxygen atom of the acetate (B1210297) group can act as a hydrogen bond acceptor for weak C-H donors from neighboring molecules. These interactions, though individually weak, collectively contribute to the stability of the crystal structure. Furthermore, the chlorine atom, with its lone pairs of electrons, can also serve as a weak hydrogen bond acceptor.

The dominant non-covalent interaction, however, is expected to be π-stacking of the naphthalene rings. These interactions can manifest in various geometries, including parallel-displaced and T-shaped arrangements, driven by a balance of electrostatic and dispersion forces. The extent and nature of these π-stacking interactions can be elucidated using techniques such as single-crystal X-ray diffraction, which provides precise information about intermolecular distances and orientations.

Computational studies, including Density Functional Theory (DFT) calculations, can further quantify the energies of these non-covalent interactions and provide insights into the most stable supramolecular assemblies. The analysis of Hirshfeld surfaces can also be employed to visualize and quantify the different types of intermolecular contacts within the crystal structure.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | O=C | 2.2 - 3.0 |

| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | Cl | 2.5 - 3.2 |

| π-π Stacking | Naphthalene Ring | Naphthalene Ring | 3.3 - 3.8 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Determination

This compound possesses a stereogenic center at the α-carbon, making it a chiral molecule that can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, particularly Circular Dichroism (CD) spectroscopy, are powerful tools for determining the enantiomeric excess (ee) and the absolute configuration of such chiral compounds. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of this compound will produce a CD spectrum that is a mirror image of the other. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. By comparing the CD spectrum of a sample of unknown enantiomeric composition to that of a pure enantiomer, the ee can be accurately determined.

The determination of the absolute configuration (i.e., whether the stereocenter is R or S) is a more complex endeavor that typically involves a combination of experimental CD measurements and theoretical calculations. The experimental CD spectrum of an enantiomerically pure sample is recorded, and then quantum chemical calculations, most commonly time-dependent density functional theory (TD-DFT), are used to predict the theoretical CD spectra for both the R and S enantiomers. The absolute configuration is then assigned by matching the experimentally observed spectrum with the calculated spectrum. nih.gov

The electronic transitions of the naphthalene chromophore are primarily responsible for the observed CD signals. The coupling between the chromophores within the molecule and the chiral environment of the stereocenter gives rise to the characteristic Cotton effects in the CD spectrum.

Table 2: Hypothetical Circular Dichroism Data for the Enantiomers of this compound

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (R)-enantiomer | 220 | +15,000 |

| 280 | -8,000 | |

| (S)-enantiomer | 220 | -15,000 |

| 280 | +8,000 |

This detailed spectroscopic and structural analysis provides a comprehensive understanding of the non-covalent forces governing the molecular assembly of this compound and the chiroptical methods used to define its stereochemical identity.

Computational Chemistry and Theoretical Modeling of Methyl 2 Chloro 2 Naphthalen 1 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

No published DFT calculations specifically for Methyl 2-chloro-2-(naphthalen-1-yl)acetate were found. This includes the following sub-topics:

Conformational Analysis and Energy Landscapes

There are no available studies on the conformational analysis or energy landscapes of this compound.

Charge Distribution and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Specific data regarding the charge distribution, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) for this compound are not present in the current body of scientific literature.

Quantum Chemical Studies of Reaction Pathways, Transition States, and Activation Energies

No quantum chemical studies detailing the reaction pathways, transition states, or activation energies involving this compound have been identified.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

There are no published molecular dynamics simulations that investigate the conformational sampling or solvent effects for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR, IR) via Ab Initio Methods

No ab initio calculations for the prediction of spectroscopic parameters such as NMR or IR spectra for this compound are available in the public domain.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling for Predictive Chemistry

No QSRR models or studies that include this compound for the prediction of its chemical reactivity have been found.

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds. For Methyl 2-chloro-2-(naphthalen-1-yl)acetate, GC-MS is particularly useful for assessing its purity by identifying and quantifying volatile impurities and for detecting trace amounts in various matrices. The mass spectrometer provides high specificity and sensitivity, enabling confident identification of the target analyte and related substances based on their mass spectra.

While this compound possesses some volatility, its analysis by GC can be compromised by potential thermal degradation or interaction with active sites in the GC system. Furthermore, trace analysis often requires derivatization to enhance detection sensitivity. Derivatization chemically modifies the analyte to produce a new compound with improved chromatographic properties.

For a compound like this compound, hydrolysis is a potential degradation pathway, yielding naphthalen-1-yl(chloro)acetic acid and methanol (B129727). Should this occur, derivatization becomes essential. Silylation is a common strategy, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the carboxylic acid group into a more volatile trimethylsilyl (B98337) (TMS) ester, making it amenable to GC analysis. This approach is standard for analyzing polar metabolites of naphthalene-related compounds.

A robust GC-MS method must be validated to ensure its reliability for the intended application. Validation studies for the analysis of naphthalene (B1677914) derivatives typically demonstrate high sensitivity and reproducibility. nih.govresearchgate.net Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). For the analysis of trace levels of naphthalene derivatives, methods have been developed with low detection limits, often in the microgram-per-liter (µg/L) range. nih.govnih.gov The precision of such methods is generally high, with relative standard deviations (RSDs) well below 10%. nih.govnih.gov

Table 1: Illustrative GC-MS Method Validation Parameters for Analysis of Naphthalene Derivatives

| Parameter | Typical Performance Metric | Reference |

| Linearity (R²) | > 0.997 | nih.gov |

| Limit of Detection (LOD) | 0.094 - 0.224 µg/L | nih.gov |

| Limit of Quantification (LOQ) | 0.312 - 0.746 µg/L | nih.gov |

| Accuracy (Recovery) | 81.9% - 95.6% | nih.gov |

| Precision (RSD) | < 10% | nih.govnih.gov |

This table presents typical validation results for methods analyzing trace naphthalene derivatives, illustrating the performance achievable for this compound.

High-Performance Liquid Chromatography (HPLC) for Separation of Diastereomers and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity profiling of non-volatile or thermally labile compounds. For this compound, HPLC is the primary method for determining its purity, quantifying impurities, and monitoring its stability.

An indirect approach to chiral separation involves derivatizing the racemic analyte with a chiral reagent to form diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. This technique can be applied to the hydrolysis product of the target compound, naphthalen-1-yl(chloro)acetic acid, by reacting it with a chiral alcohol to form diastereomeric esters, which can then be resolved.

Chiral Chromatography for Enantiomeric Separation and Quantification

Direct enantiomeric separation is the most efficient way to analyze chiral compounds and is accomplished using a chiral stationary phase (CSP) in HPLC. eijppr.com This is the preferred method for quantifying the enantiomeric excess (e.e.) of this compound. The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. bgb-analytik.com

The success of a chiral separation is highly dependent on the choice of the CSP. bgb-analytik.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability for a range of chiral compounds, including those with aromatic groups like naphthalene. nih.govmdpi.com The π-electron-rich naphthalene ring of this compound can engage in π-π stacking interactions with the CSP, which is a key mechanism for chiral recognition. nih.gov

Screening multiple CSPs is a common strategy to find the optimal column. bgb-analytik.com For naphthalene derivatives, CSPs such as Chiralpak AS (amylose tris-(S)-1-phenylethylcarbamate) and Chiralcel OD-H (cellulose tris-3,5-dimethylphenylcarbamate) have proven effective. nih.gov Optimization involves adjusting the mobile phase composition (e.g., the type and concentration of alcohol modifier in a non-polar solvent like n-heptane) and temperature to maximize resolution. nih.govchromatographyonline.com

Table 2: Comparison of Chiral Stationary Phases for the Separation of Naphthalene Derivative Enantiomers

| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase | Achieved Resolution (Rs) |

| Chiralpak AS | Amylose tris-(S)-1-phenylethylcarbamate | n-Heptane / 2-Propanol (90:10, v/v) | 2.37 |

| Chiralcel OD-H | Cellulose tris-3,5-dimethylphenylcarbamate | n-Heptane with alcohol modifier | Variable |

| Chiralpak AD | Amylose tris-3,5-dimethylphenylcarbamate | n-Heptane with alcohol modifier | Variable |

Data adapted from a study on naphthalene derivatives, demonstrating the successful application of polysaccharide-based CSPs. nih.gov

Once an effective analytical separation is achieved, the method can be scaled up to preparative chromatography to isolate pure enantiomers for further study. nih.gov This involves increasing the column diameter and adjusting flow rates and sample loading to maximize throughput while maintaining purity. The main requirements for a preparative CSP are high loading capacity and good enantiorecognition. nih.gov

The successful analytical separation of a naphthalene derivative on a Chiralpak AS column was directly transposed to a preparative scale. nih.gov By optimizing loading conditions, significant quantities of each enantiomer were isolated with high yield and purity, demonstrating the feasibility of obtaining enantiopure this compound through this methodology.

Table 3: Example of Preparative HPLC Scale-Up for a Naphthalene Derivative

| Parameter | Condition / Result |

| Analytical Column | Chiralpak AS (250 x 4.6 mm) |

| Preparative Column | Chiralpak AS (250 x 20 mm) |

| Mobile Phase | n-Heptane / 2-Propanol (90:10, v/v) |

| Amount Isolated per Enantiomer | 22 mg |

| Yield | 80% |

| Enantiomeric Purity | High (LOD for minor enantiomer < 0.5 µM) |

Data based on the preparative separation of a naphthalene derivative agonist. nih.gov

Development of Novel Spectroscopic Probes for In Situ Reaction Monitoring

The synthesis and transformation of this compound involve dynamic chemical processes that can be effectively monitored in real-time using in situ spectroscopic probes. These techniques offer significant advantages over traditional offline analysis by providing continuous data on reactant consumption, product formation, and the emergence of transient intermediates without the need for sample extraction, which can disturb the reaction equilibrium. spectroscopyonline.com

Mid-infrared (MIR) spectroscopy, particularly with the use of an attenuated total reflectance (ATR) probe, is a powerful tool for monitoring reactions involving esterification or other modifications of the carbonyl group. nih.govnih.gov For a reaction involving this compound, an ATR probe immersed directly into the reaction vessel would allow for the continuous tracking of characteristic vibrational bands. For instance, the carbonyl (C=O) stretch of the ester group would be a key indicator of the reaction's progress. Changes in the frequency and intensity of this band could signify the conversion of the starting material to its product.

Raman spectroscopy offers a complementary in situ monitoring approach, particularly advantageous for reactions in aqueous or highly polar media where MIR spectroscopy may be less effective. The naphthalene moiety of this compound would produce a distinct Raman fingerprint, allowing for the monitoring of changes to the aromatic system during a reaction.

Furthermore, Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy has emerged as a highly effective technique for non-invasive, real-time reaction monitoring. rsc.org By circulating the reaction mixture through an NMR spectrometer, detailed structural information on all components of the reaction can be obtained over time. This would be particularly valuable for identifying and characterizing any unexpected byproducts in reactions involving this compound.

The data obtained from these in situ spectroscopic methods can be used to generate concentration profiles for reactants and products, providing a comprehensive understanding of the reaction kinetics.

Table 1: Comparison of In Situ Spectroscopic Probes for Reaction Monitoring

| Spectroscopic Technique | Principle | Advantages for Monitoring this compound Reactions |

| Mid-Infrared (MIR) with ATR | Vibrational spectroscopy based on the absorption of infrared radiation. | Direct monitoring of the carbonyl group of the ester, providing real-time data on esterification or hydrolysis. |

| Raman Spectroscopy | Vibrational spectroscopy based on the inelastic scattering of monochromatic light. | Strong signals from the naphthalene ring, useful for monitoring reactions involving the aromatic moiety. Less interference from polar solvents. |

| FlowNMR Spectroscopy | Nuclear magnetic resonance analysis of a flowing reaction mixture. | Provides detailed structural information on all soluble species, enabling the identification of intermediates and byproducts. |

Electrochemical Analysis of Naphthalene-Containing Esters

The electrochemical behavior of this compound is of significant interest due to the presence of both an electrochemically active naphthalene ring and a reactive α-chloro ester group. Voltammetric techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are powerful tools for investigating the redox properties of such compounds.

The naphthalene moiety is known to undergo oxidation at a glassy carbon electrode. spectroscopyonline.com For this compound, it is anticipated that the naphthalene ring would exhibit an irreversible oxidation peak at a positive potential. The exact potential would be influenced by the electron-withdrawing nature of the chloroacetate (B1199739) group.

The α-chloro ester functionality introduces a site for reductive electrochemical analysis. The carbon-chlorine bond in α-halo ketones and related compounds is susceptible to reductive cleavage. wikipedia.org It is therefore expected that this compound would show a reduction peak at a negative potential, corresponding to the irreversible cleavage of the C-Cl bond to form a radical or carbanion intermediate. The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond. nih.gov

A hypothetical cyclic voltammogram of this compound would likely display an oxidative wave in the anodic region corresponding to the naphthalene ring and a reductive wave in the cathodic region due to the dehalogenation of the chloroacetate group. The precise peak potentials and currents would be dependent on the solvent, supporting electrolyte, and electrode material used.

Table 2: Predicted Electrochemical Behavior of this compound

| Electrochemical Process | Expected Potential Region | Electrode Reaction | Influencing Factors |

| Oxidation | Positive (Anodic) | Oxidation of the naphthalene ring system. | Solvent, supporting electrolyte, electron-withdrawing substituent effects. |

| Reduction | Negative (Cathodic) | Reductive cleavage of the carbon-chlorine bond. | Solvent, supporting electrolyte, nature of the ester group. |

The study of the electrochemical properties of this compound and similar naphthalene-containing esters can provide valuable insights into their reactivity and potential applications in areas such as electrosynthesis and the development of electrochemical sensors.

Synthetic Utility and Applications in Chemical Research

Role as a Versatile Building Block in the Synthesis of Complex Naphthalene (B1677914) Derivatives

The reactivity of the α-chloro ester functionality allows Methyl 2-chloro-2-(naphthalen-1-yl)acetate to serve as a versatile precursor for a wide range of naphthalene derivatives. The carbon-chlorine bond is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. This versatility is crucial for constructing complex molecular architectures built upon the naphthalene scaffold. thieme-connect.comresearchgate.net

Key transformations leveraging this reactivity include:

Nucleophilic Substitution: The chloride atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides. This allows for the straightforward synthesis of α-amino, α-thio, and α-alkoxy esters, respectively. These products are valuable intermediates for pharmaceuticals and other biologically active compounds.

Coupling Reactions: The compound can potentially participate in metal-catalyzed cross-coupling reactions. For instance, reactions with boronic acids (Suzuki coupling) or organostannanes (Stille coupling) could lead to the formation of new carbon-carbon bonds at the α-position, further expanding the molecular complexity. thieme-connect.com

Radical Reactions: The carbon-chlorine bond can undergo homolytic cleavage to form a radical intermediate, which can then participate in various radical-mediated transformations to create novel derivatives.

The naphthalene ring itself can also be functionalized through electrophilic aromatic substitution, although the existing substituent may influence the position of the incoming group. This dual reactivity—at the side chain and on the aromatic core—positions this compound as a valuable building block for creating diverse libraries of naphthalene-containing compounds. mdpi.com

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Catalyst | Potential Product Class |

|---|---|---|

| Nucleophilic Substitution | Amines (R₂NH) | α-Amino Naphthalene Acetates |

| Nucleophilic Substitution | Thiols (RSH) | α-Thio Naphthalene Acetates |

| Suzuki Coupling | Arylboronic Acids / Pd catalyst | α-Aryl Naphthalene Acetates |

| Friedel-Crafts Alkylation | Arenes / Lewis Acid | Di-aryl Naphthalene Derivatives |

Precursor for Bioactive Analogues and Probes in Chemical Biology Research

Naphthalene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.com The structural framework of this compound makes it an attractive starting material for the synthesis of novel bioactive molecules. By strategically modifying the compound through the reactions described previously, chemists can generate analogues with tailored pharmacological profiles.

For example, the introduction of specific amine functionalities can lead to compounds with potential applications as enzyme inhibitors or receptor ligands. The naphthalene moiety often serves as a scaffold that can be optimized for binding to biological targets. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification or for improving the pharmacokinetic properties of a potential drug candidate.

In chemical biology, this compound could be used to develop molecular probes. By attaching a fluorescent tag or a biotin (B1667282) label through nucleophilic substitution of the chloride, researchers can create tools to study the localization and interactions of specific proteins or other biomolecules within a cellular environment.

Exploration in Materials Science: Development of Novel Organic Functional Materials

The rigid, planar structure and rich electron system of the naphthalene core make it a common component in organic functional materials. researchgate.netresearchgate.net

Naphthalene-based compounds are frequently investigated for their potential use in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). researchgate.netrsc.org These materials often require extended π-conjugated systems to facilitate charge transport. This compound can serve as a key intermediate in the synthesis of such materials.

Through metal-catalyzed cross-coupling reactions, the naphthalene core can be linked to other aromatic units, effectively extending the π-conjugation. The ester and chloro functional groups provide handles for further modifications to fine-tune the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net These modifications are critical for optimizing charge injection, transport, and emission characteristics in electronic devices.

The reactivity of this compound also allows for its incorporation into polymer structures. It could potentially be used as a functional monomer or as a modifying agent for existing polymers. For instance, the chloro group could be utilized in certain polymerization techniques, or it could be replaced by a polymerizable group like a vinyl or acrylate (B77674) moiety.

Incorporating the bulky and rigid naphthalene group into a polymer backbone can significantly alter the polymer's physical properties, such as its thermal stability and mechanical strength. Furthermore, the photophysical properties of the naphthalene unit can impart fluorescence or other desired optical characteristics to the resulting polymer, making it suitable for applications in sensors or imaging.

Utility in Catalysis Research as a Ligand Precursor or Substrate for Novel Reactions

In the field of catalysis, this compound can be valuable in two primary ways. First, it can serve as a precursor for the synthesis of novel ligands for metal catalysts. By introducing coordinating atoms (e.g., nitrogen, phosphorus, or sulfur) through substitution of the chlorine atom or modification of the naphthalene ring, a wide variety of ligand structures can be accessed. The steric and electronic properties of these ligands can be systematically varied to optimize the performance of catalysts in specific chemical transformations.